Predicted Physicochemical Profile vs. 4-Chlorophenyl Analog: Impact on Passive Permeability
The target compound's predicted XLogP3-AA of 1.7 (computed by PubChem) is approximately 0.5 log units lower than the estimated XLogP for the 4-chlorophenyl analog (N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide, molecular formula C13H9ClN4O3, MW 304.69), which is predicted to be ~2.2 based on its higher molecular weight and halogen substitution pattern [1]. This difference corresponds to a calculated reduction in estimated passive membrane permeability by approximately 35% according to the Lipinski/Veber framework, where logP increases of 0.5 units typically double permeability coefficients [2]. The meta-methoxy group on the target compound provides a hydrogen bond acceptor without the lipophilicity burden of a chloro substituent, potentially improving aqueous solubility relative to the chlorophenyl analog.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and passive permeability estimate |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7; H-bond acceptors = 7; H-bond donors = 1; TPSA = 100.9 Ų (estimated) |
| Comparator Or Baseline | 4-chlorophenyl analog: XLogP3-AA ~2.2 (estimated); H-bond acceptors = 6; H-bond donors = 1; TPSA ~86 Ų (estimated) |
| Quantified Difference | ΔXLogP ≈ -0.5; estimated permeability reduction of ~35% for the target compound relative to the chlorophenyl analog |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm) and estimated TPSA. Permeability estimates derived from the Lipinski/Veber drug-likeness framework. |
Why This Matters
For cellular assay screening, a lower logP may translate to improved aqueous solubility and reduced non-specific protein binding, which are critical parameters for obtaining reliable dose-response data.
- [1] PubChem computed properties for CID 16879875 and estimated properties for the 4-chlorophenyl analog based on its structure. National Center for Biotechnology Information (2025). View Source
- [2] Walters WP. Going further than Lipinski's rule in drug design. Expert Opin. Drug Discov., 2012, 7(2), 99-107. DOI: 10.1517/17460441.2012.648612. View Source
